molecular formula C11H18O3 B8686055 Ethyl 2-(1-methyl-4-oxocyclohexyl)acetate

Ethyl 2-(1-methyl-4-oxocyclohexyl)acetate

Cat. No. B8686055
M. Wt: 198.26 g/mol
InChI Key: PAONPYGPWLWLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-methyl-4-oxocyclohexyl)acetate is a useful research compound. Its molecular formula is C11H18O3 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(1-methyl-4-oxocyclohexyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(1-methyl-4-oxocyclohexyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(1-methyl-4-oxocyclohexyl)acetate

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 2-(1-methyl-4-oxocyclohexyl)acetate

InChI

InChI=1S/C11H18O3/c1-3-14-10(13)8-11(2)6-4-9(12)5-7-11/h3-8H2,1-2H3

InChI Key

PAONPYGPWLWLLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCC(=O)CC1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Water (0.5 mL) was added to a stirring solution of ethyl 2-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate (1.6 g, 6.60 mmol) and formic acid (10 mL) at room temperature. Analysis of the reaction mixture by LCMS indicated that the starting material was consumed and the desired product had formed. The reaction mixture was concentrated under reduced pressure, and the residue was partitioned between EtOAc and brine, the layers were separated, the organic material washed with brine (2×), dried (Na2SO4), filtered, and the filtrate was concentrated under reduced pressure to give a pale yellow liquid ethyl 2-(1-methyl-4-oxocyclohexyl)acetate (1.6 g, 8.07 mmol, 86% yield): 1H NMR (500 MHz, CDCl3) δ 1.22-1.31 (m, 6H), 1.77-1.91 (m, 4H), 2.39-2.43 (m, 6H), 4.12-4.23 (m, 2H).
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
ethyl 2-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.